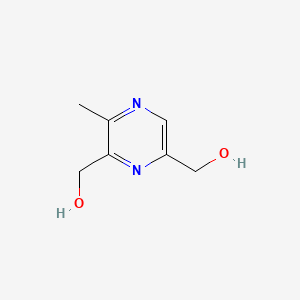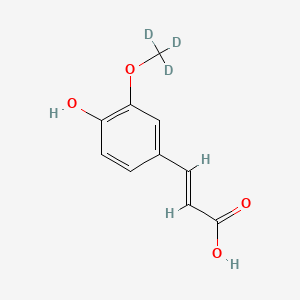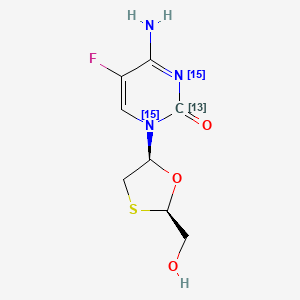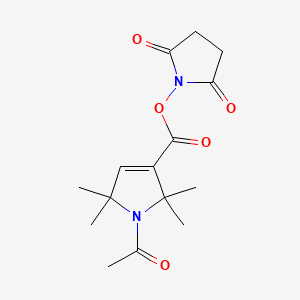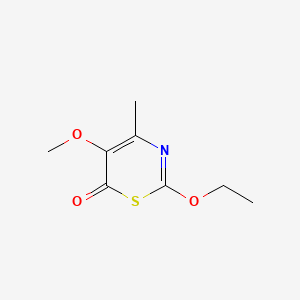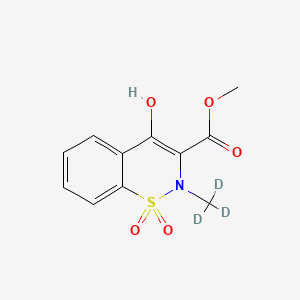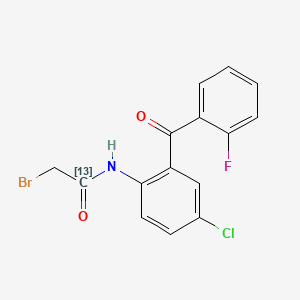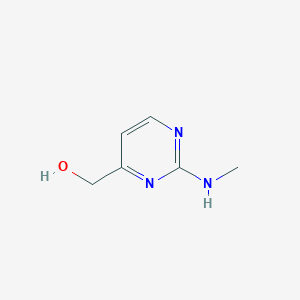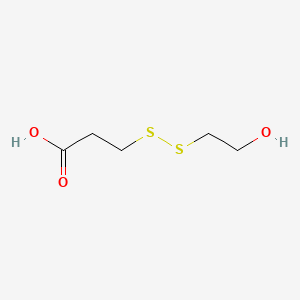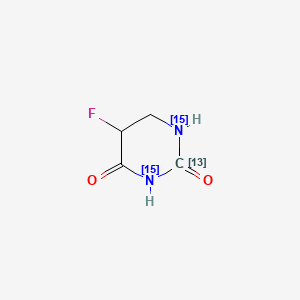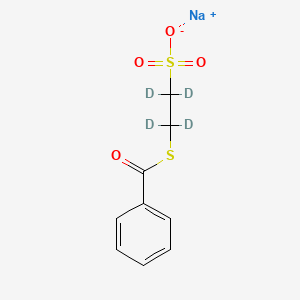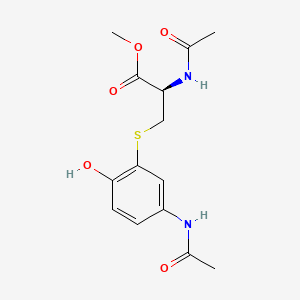
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is a compound that combines the properties of acetaminophen and N-acetyl-L-cysteine. It is primarily used in research settings, particularly in the fields of proteomics and drug metabolism studies . The compound has a molecular formula of C14H18N2O5S and a molecular weight of 326.37 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester typically involves the esterification of acetaminophen with N-acetyl-L-cysteine. The reaction is carried out under acidic conditions, often using methanol as a solvent . The process involves the following steps:
- Dissolution of acetaminophen in methanol.
- Addition of N-acetyl-L-cysteine to the solution.
- Acidification of the mixture to catalyze the esterification reaction.
- Purification of the product through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.
Substitution: The acetyl group can be substituted under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the thiol form.
Substitution: Formation of various acetylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is used in various scientific research applications, including:
Proteomics: As a specialty product for studying protein interactions and modifications.
Drug Metabolism: To investigate the metabolic pathways and detoxification mechanisms of acetaminophen.
Antioxidant Research: Due to its thiol group, it is used in studies related to oxidative stress and antioxidant defense mechanisms.
Medical Research:
Wirkmechanismus
The mechanism of action of 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester involves several pathways:
Glutathione Synthesis: The N-acetyl-L-cysteine moiety stimulates the synthesis of glutathione, a crucial antioxidant in the body.
Detoxification: The compound aids in the detoxification of acetaminophen by binding to its toxic metabolites and facilitating their excretion.
Antioxidant Activity: The thiol group in the cysteine moiety scavenges free radicals and reduces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A precursor to glutathione and used as an antioxidant and mucolytic agent.
Acetaminophen: A widely used analgesic and antipyretic.
N-Acetyl-L-cysteine Methyl Ester: Similar in structure but lacks the acetaminophen moiety.
Uniqueness
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is unique due to its combined properties of acetaminophen and N-acetyl-L-cysteine. This dual functionality allows it to serve as both an analgesic and an antioxidant, making it valuable in research focused on oxidative stress, drug metabolism, and detoxification mechanisms .
Eigenschaften
IUPAC Name |
methyl (2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-8(17)15-10-4-5-12(19)13(6-10)22-7-11(14(20)21-3)16-9(2)18/h4-6,11,19H,7H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANDXAUAPYAINA-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

